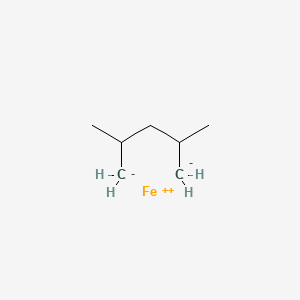
2,4-Dimethanidylpentane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethanidylpentane;iron(2+) is a compound that combines an organic molecule, 2,4-Dimethanidylpentane, with an iron(2+) ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethanidylpentane;iron(2+) typically involves the reaction of 2,4-Dimethanidylpentane with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dimethanidylpentane;iron(2+) may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dimethanidylpentane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to its original state if it has been oxidized.
Substitution: The organic part of the molecule can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogens like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) ion will result in iron(3+) compounds, while substitution reactions can lead to a variety of substituted organic molecules.
科学研究应用
2,4-Dimethanidylpentane;iron(2+) has several applications in scientific research:
Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the iron(2+) ion can play a role in targeting specific cells or tissues.
Industry: It can be used in the production of high-octane fuels and as a component in certain types of batteries.
作用机制
The mechanism by which 2,4-Dimethanidylpentane;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, the iron(2+) ion can participate in redox reactions, which are crucial for processes such as cellular respiration and DNA synthesis. The organic part of the molecule can also interact with other molecules, potentially affecting their function and activity.
相似化合物的比较
2,4-Dimethanidylpentane;iron(2+) can be compared with other similar compounds such as:
2,4-Dimethylpentane: This compound is similar in structure but lacks the iron(2+) ion, making it less reactive in certain types of chemical reactions.
Iron(2+) complexes: Other iron(2+) complexes may have different organic ligands, which can affect their reactivity and applications.
属性
CAS 编号 |
74920-98-2 |
|---|---|
分子式 |
C7H14Fe |
分子量 |
154.03 g/mol |
IUPAC 名称 |
2,4-dimethanidylpentane;iron(2+) |
InChI |
InChI=1S/C7H14.Fe/c1-6(2)5-7(3)4;/h6-7H,1,3,5H2,2,4H3;/q-2;+2 |
InChI 键 |
RVUIXGIDHRWCAG-UHFFFAOYSA-N |
规范 SMILES |
CC([CH2-])CC(C)[CH2-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



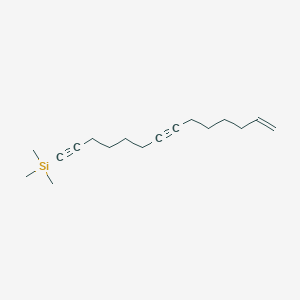
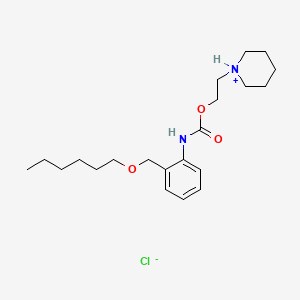
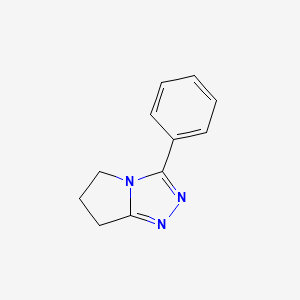


![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
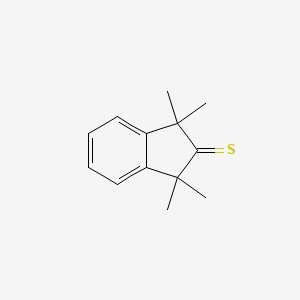
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
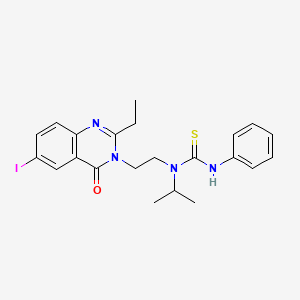
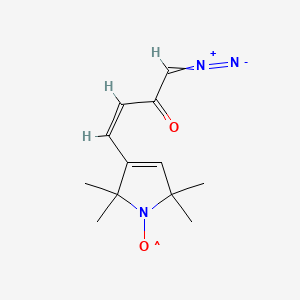
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
